molecular formula C22H21N5OS B2742321 N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-20-5

N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2742321
CAS No.: 872995-20-5
M. Wt: 403.5
InChI Key: GXLYGXBWPQHTDV-UHFFFAOYSA-N
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Description

N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a complex organic compound that has garnered attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities, including anxiolytic, anticonvulsant, antimicrobial, and antiviral properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide typically involves multiple steps, starting with the preparation of the core triazolopyridazine structure. One common approach is the reaction of ethyl N-benzoyl-(6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3-yl)glycinate with benzylthiol under specific conditions to introduce the benzylthio group

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of corresponding sulfoxides or sulfones.

  • Reduction: Reduction of the benzylthio group to benzylthiol.

  • Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazolopyridazine core is valuable in the design of ligands for metal coordination complexes and supramolecular chemistry.

Biology and Medicine: N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide has shown potential in biological research, particularly in the development of enzyme inhibitors. It has been studied for its activity against enzymes like leucine-rich repeat kinase 2 (LRRK2), phosphodiesterase (PDE4), and TRAF6 E3 ligase, which are implicated in various diseases, including cancer and autoimmune disorders.

Industry: In the pharmaceutical industry, this compound is explored for its therapeutic potential. Its ability to inhibit key enzymes makes it a candidate for drug development targeting conditions such as cancer, inflammation, and infectious diseases.

Comparison with Similar Compounds

  • N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide: A structural analog with a methoxy group instead of a methyl group.

  • 2,6-bis(1,2,3-triazol-4-yl)pyridine: Another triazolopyridazine derivative used in metal coordination complexes.

Uniqueness: N-(2-(6-(benzylthio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide stands out due to its specific substitution pattern and the presence of the benzylthio group, which contributes to its unique biological activity and potential therapeutic applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications in various fields

Properties

IUPAC Name

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS/c1-16-7-9-18(10-8-16)22(28)23-14-13-20-25-24-19-11-12-21(26-27(19)20)29-15-17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLYGXBWPQHTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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